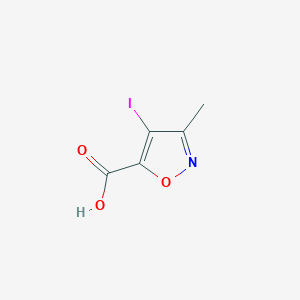
4-Iodo-3-methylisoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-methylisoxazole-5-carboxylic acid is a synthetic compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylisoxazole-5-carboxylic acid typically involves the iodination of 3-methylisoxazole-5-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3-methylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoxazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Complex heterocyclic compounds formed through cycloaddition reactions .
Applications De Recherche Scientifique
4-Iodo-3-methylisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Iodo-3-methylisoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and modulate biological activities .
Comparaison Avec Des Composés Similaires
3-Methylisoxazole-5-carboxylic acid: Lacks the iodine atom at the 4-position, resulting in different chemical properties and reactivity.
4-Iodo-5-methylisoxazole-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C5H4INO3 |
|---|---|
Poids moléculaire |
252.99 g/mol |
Nom IUPAC |
4-iodo-3-methyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4INO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) |
Clé InChI |
COJDAYBKEXICHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
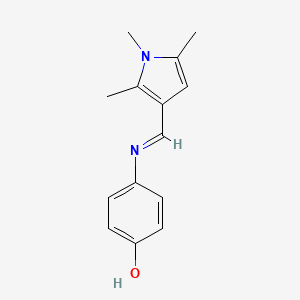

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
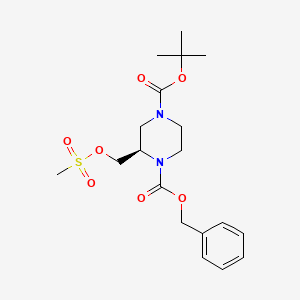
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
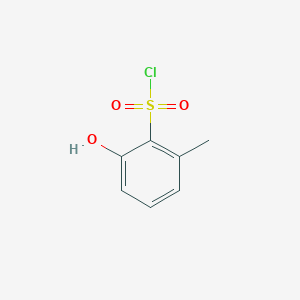
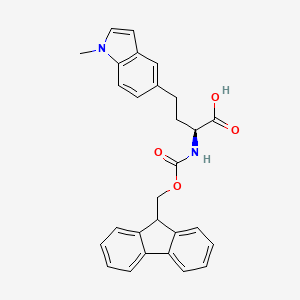
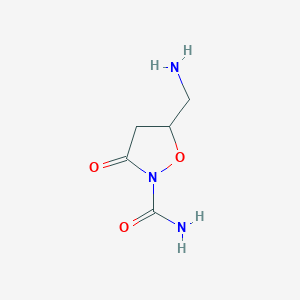

![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
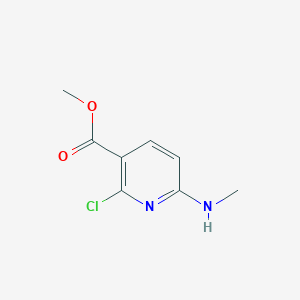
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
